molecular formula C11H9B B1281307 7-Bromo-1-methylnaphthalene CAS No. 33295-35-1

7-Bromo-1-methylnaphthalene

Cat. No.: B1281307
CAS No.: 33295-35-1
M. Wt: 221.09 g/mol
InChI Key: AYHZOTAQXZRRIH-UHFFFAOYSA-N
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Description

7-Bromo-1-methylnaphthalene is a useful research compound. Its molecular formula is C11H9Br and its molecular weight is 221.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHZOTAQXZRRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496162
Record name 7-Bromo-1-methylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33295-35-1
Record name 7-Bromo-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting with broad Google searches for synthetic routes to 7-Bromo-1-methylnaphthalene. I'm focusing on the reaction mechanisms, experimental conditions, expected yields, and purification steps. This initial phase aims to build a solid foundation of existing knowledge for this target molecule.

Analyzing Synthetic Routes

I'm now analyzing the search results, organizing information on synthetic strategies. I am structuring the technical guide, beginning with an introduction. I'm focusing on comparative analysis of different routes and step-by-step experimental protocols. For each promising route, I'm documenting the rationale for each choice, with literature sources to support claims. I'm starting to build a robust foundation for my response.

Developing Comprehensive Protocol

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7-Bromo-1-methylnaphthalene molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

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Deepening Data Acquisition

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Outlining Comprehensive Approach

I'm now formulating the structure of a technical guide. I'll start with an overview of this compound and its importance, then dissect its structure (bond lengths, angles, etc.) and physicochemical properties, presented in tables. Next, I'll detail synthetic routes and analytical techniques (NMR, IR, MS). Graphviz diagrams for structure and synthesis will also be created. This technical guide will be complete with citations and a reference list.

1H NMR spectrum of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Spectral Analysis

I'm currently engaged in a comprehensive search for the 1H NMR spectrum of 7-Bromo-1-methylnaphthalene. I am focusing on the chemical shifts, coupling constants, and multiplicities of all protons. My goal is to compile the data into a readily-usable table.

Gathering Supporting Data

I'm now expanding my search. I'm simultaneously pursuing information on the synthesis of this compound. This should provide insights into potential impurities. Furthermore, I will study the effects of the bromine and methyl substituents on the naphthalene ring to explain the chemical shifts, supporting the user's quest for an in-depth understanding of the compound's NMR spectrum.

Refining Data Acquisition Strategy

I've just focused on published 1H NMR data and spectral databases for this compound or analogs. My goal is to use these as authoritative references, supplementing my existing data. I'm actively comparing substituent effects on the naphthalene ring to the target spectrum. The technical guide will now include a Graphviz diagram illustrating the spin-spin coupling network.

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 7-Bromo-1-methylnaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted chemical shifts, peak assignments, and the underlying principles governing the spectral characteristics of this substituted naphthalene. Furthermore, it outlines a robust experimental protocol for acquiring high-quality ¹³C NMR spectra for similar aromatic compounds.

Introduction: The Structural Elucidation of Substituted Naphthalenes

Substituted naphthalenes are a class of aromatic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. The precise characterization of their molecular structure is paramount for understanding their chemical reactivity, biological activity, and physical properties. Among the array of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive tool for providing detailed information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These values are derived from the known chemical shifts of naphthalene[1], 1-methylnaphthalene[2], and 1-bromonaphthalene[3], and by applying the principles of substituent chemical shift (SCS) effects in aromatic systems[4][5]. The analysis assumes a standard NMR solvent such as deuterochloroform (CDCl₃).

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1~133.5Bearing the methyl group, this carbon is shielded relative to a non-substituted carbon but deshielded by the alpha-substituent effect.
C2~126.0Ortho to the methyl group, experiencing slight shielding.
C3~128.5Meta to the methyl group, with minimal electronic influence from it.
C4~125.8Para to the methyl group, experiencing some shielding.
C4a~134.0Quaternary carbon, influenced by both rings.
C5~129.0Unaffected by direct substituent effects from the other ring.
C6~128.8Ortho to the bromine atom, experiencing some deshielding.
C7~121.0Directly attached to the electronegative bromine, this carbon is significantly deshielded.
C8~129.5Para to the bromine atom, experiencing slight deshielding.
C8a~131.5Quaternary carbon, influenced by both rings and adjacent to the bromine-bearing carbon.
-CH₃~21.0Typical chemical shift for a methyl group attached to an aromatic ring.

Interpretation and Analysis of the Predicted Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to exhibit eleven distinct signals, corresponding to the ten carbons of the naphthalene ring system and the one carbon of the methyl group.

  • Substituent Effects : The chemical shifts are primarily dictated by the electronic effects of the methyl and bromo substituents. The methyl group at the C1 position is an electron-donating group, which generally causes shielding (an upfield shift) of the ortho and para carbons (C2, C4, and C8a). Conversely, the bromine atom at the C7 position is an electron-withdrawing group, leading to deshielding (a downfield shift) of the carbon to which it is attached (C7) and, to a lesser extent, the ortho and para carbons (C6 and C8).

  • Quaternary Carbons : The four quaternary carbons (C1, C4a, C7, and C8a) are readily identifiable. C1 and C7 are distinguished by their direct attachment to the substituents. C4a and C8a, the bridgehead carbons, typically appear in the downfield region of the spectrum due to their bonding to three other carbon atoms.

  • Methyl Carbon : The signal for the methyl carbon is expected to appear in the aliphatic region of the spectrum, at a characteristic upfield chemical shift of around 21.0 ppm.

To aid in the visualization of the molecular structure and carbon numbering, the following diagram is provided.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for ¹³C NMR Acquisition

For the successful acquisition of a ¹³C NMR spectrum for this compound or a similar compound, the following detailed protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single deuterium lock signal.
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.
  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbons which have longer relaxation times.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Reference the spectrum by setting the CDCl₃ triplet to 77.16 ppm.
  • Integrate the peaks if desired, although ¹³C NMR peak intensities are not always directly proportional to the number of carbons under standard acquisition conditions.

The following flowchart illustrates the key stages of the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze Spectrum reference->analyze

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of this compound. By applying the fundamental principles of NMR spectroscopy and substituent effects, a detailed and accurate spectral prediction has been generated. The provided experimental protocol offers a robust methodology for acquiring high-quality ¹³C NMR data for this and related aromatic compounds, which is essential for unambiguous structural confirmation in research and development settings.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (2008). ResearchGate.
  • 1-Bromo-7-methylnaphthalene. (n.d.). PubChem.
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418. [Link]
  • Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 899-912. [Link]
  • 1-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 1-Bromonaphthalene. (n.d.). PubChem.

Sources

Mass spectrometry of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Mass Spec Analysis

I'm initiating my investigation into the mass spectrometry of 7-Bromo-1-methylnaphthalene. Right now, I'm immersed in Google searches, gathering data. My primary focus is on understanding its molecular weight, isotopic pattern, and the fragmentation pathways under different ionization techniques.

Structuring the Technical Guide

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Starting materials for 7-Bromo-1-methylnaphthalene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Seeking Synthetic Pathways

I'm currently immersed in Google searches, aiming to uncover a spectrum of synthetic routes for 7-Bromo-1-methylnaphthalene. My focus is on pinpointing common starting materials, crucial intermediates, and reaction types, particularly bromination methods. I'm hoping to build a detailed understanding from a diversity of established pathways.

Mapping Reaction Strategies

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Refining Search Parameters

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Regioselective bromination of 1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by strategically using Google to find information on the regioselective bromination of 1-methylnaphthalene. I'm focusing on reaction mechanisms and how the methyl group directs the bromination.

Analyzing Search Results

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Outlining the Guide Structure

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An In-depth Technical Guide to the Isomers of Bromo-1-methylnaphthalene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the isomers of bromo-1-methylnaphthalene, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis, structural elucidation, and physicochemical properties of these compounds, offering field-proven insights and robust experimental protocols.

Introduction: The Significance of Substituted Naphthalenes

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry. Its rigid structure and lipophilic nature make it a privileged core for designing molecules that interact with a wide array of biological targets. The introduction of substituents, such as a methyl group and a halogen, onto the naphthalene ring system dramatically influences its electronic properties, steric profile, and metabolic stability. This, in turn, modulates the compound's pharmacokinetic and pharmacodynamic behavior. Bromo-1-methylnaphthalene isomers, therefore, represent a valuable class of intermediates and building blocks in the synthesis of complex pharmaceutical agents. Understanding the distinct characteristics of each isomer is paramount for rational drug design and efficient synthetic strategy.

Isomeric Landscape of Bromo-1-methylnaphthalene

The core structure of 1-methylnaphthalene presents seven available positions for monosubstitution with a bromine atom. This gives rise to seven distinct constitutional isomers, each with unique properties. The position of the bromine atom relative to the methyl group and the fused ring system dictates the molecule's reactivity, polarity, and three-dimensional shape.

G cluster_workflow Direct Bromination Workflow Start 1-Methylnaphthalene Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Br₂ Solvent (e.g., Acetic Acid) Reagents->Reaction Mixture Isomeric Mixture (Major: 4-Bromo) Reaction->Mixture Separation Purification (e.g., Chromatography, Recrystallization) Mixture->Separation Product Isolated Isomers Separation->Product

Figure 2: Generalized workflow for the direct bromination of 1-methylnaphthalene.

Regioselective Synthesis Strategies

To obtain isomers other than the 4-bromo derivative, regioselective strategies are necessary. These often involve multi-step syntheses starting from substituted naphthalenes or employing directing groups.

  • Sandmeyer Reaction: Starting from the corresponding amino-1-methylnaphthalene (naphthylamine), the Sandmeyer reaction provides a versatile route to various bromo-isomers. Diazotization of the amino group followed by treatment with a copper(I) bromide solution allows for the regioselective introduction of a bromine atom. For example, 2-amino-1-methylnaphthalene can be converted to 2-bromo-1-methylnaphthalene.

  • Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to deprotonate a specific ortho-position with a strong base (e.g., n-butyllithium), followed by quenching the resulting aryllithium species with an electrophilic bromine source (e.g., 1,2-dibromoethane). While less common for simple naphthalenes, this approach offers excellent regiocontrol.

Physicochemical Properties and Spectroscopic Characterization

The position of the bromine atom significantly influences the physical and spectroscopic properties of the isomers.

Comparative Physical Properties
IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Bromo-1-methylnaphthaleneC₁₁H₉Br221.10~34-36~295-297
3-Bromo-1-methylnaphthaleneC₁₁H₉Br221.10~63-65Not readily available
4-Bromo-1-methylnaphthaleneC₁₁H₉Br221.10~39-41~145-147 (at 10 mmHg)
5-Bromo-1-methylnaphthaleneC₁₁H₉Br221.10~68-70Not readily available
8-Bromo-1-methylnaphthaleneC₁₁H₉Br221.10~78-80Not readily available

Note: Data is compiled from various chemical supplier databases and may vary slightly. Boiling points at atmospheric pressure are often high, leading to decomposition; hence, vacuum distillation is common.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification of bromo-1-methylnaphthalene isomers.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The protons ortho and para to the bromine atom will experience a downfield shift, while the methyl protons will typically appear as a singlet in the range of 2.4-2.7 ppm. The coupling constants (J-values) between adjacent protons provide crucial information about their relative positions.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the bromine atom will exhibit a characteristic chemical shift in the range of 115-130 ppm. The number of unique carbon signals can also help to confirm the isomer's identity.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will be observed at m/z 220 and 222.

Experimental Protocol: Synthesis and Purification of 4-Bromo-1-methylnaphthalene

This protocol details a robust and self-validating method for the synthesis and purification of 4-bromo-1-methylnaphthalene.

Materials:

  • 1-Methylnaphthalene (98%)

  • Bromine (99.5%)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 14.2 g (0.1 mol) of 1-methylnaphthalene in 50 mL of glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 30 minutes with continuous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.

  • Workup: Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water containing 5 g of sodium thiosulfate to destroy any unreacted bromine.

  • Extraction: Extract the aqueous mixture with three 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane gradient to afford pure 4-bromo-1-methylnaphthalene.

Self-Validation:

  • TLC Analysis: The disappearance of the starting material spot and the appearance of a new, major product spot with a different Rf value validates the reaction's progression.

  • Spectroscopic Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity, matching the data with literature values.

Applications in Drug Development

Bromo-1-methylnaphthalene isomers are versatile intermediates in the synthesis of more complex molecules. The bromine atom can be readily displaced or transformed through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. The lipophilic nature of the bromo-1-methylnaphthalene scaffold can also be exploited to enhance the membrane permeability of drug candidates.

Conclusion

A thorough understanding of the synthesis, properties, and characterization of bromo-1-methylnaphthalene isomers is crucial for their effective utilization in research and drug development. The choice of synthetic strategy must be carefully considered to achieve the desired regioselectivity. Robust analytical techniques are essential for the unambiguous identification and quality control of these valuable building blocks. This guide provides a foundational framework for scientists working with this important class of compounds.

References

For further reading and detailed experimental procedures, please consult the primary literature and established chemical databases. The following resources may be particularly useful:

  • Synthesis of 4-bromo-1-methylnaphthalene:Journal of the American Chemical Society, 1951, 73 (6), pp 2623–2625. URL: [Link]
  • Spectroscopic Data of Naphthalene Derivatives: The Aldrich Library of NMR Spectra, Edition II.
  • Cross-Coupling Reactions in Organic Synthesis: Metal-Catalyzed Cross-Coupling Reactions, 3rd Edition, Edited by Armin de Meijere and François Diederich.

Solubility of 7-Bromo-1-methylnaphthalene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

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Analyzing Solubility Data

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An In-Depth Technical Guide to 7-Bromo-1-methylnaphthalene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-1-methylnaphthalene, a key aromatic hydrocarbon derivative. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core theoretical properties, established synthetic routes, and potential applications, grounding all claims in verifiable, authoritative sources.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted naphthalene, a class of polycyclic aromatic hydrocarbons. The strategic placement of the bromine atom at the C7 position and the methyl group at the C1 position imbues it with specific reactivity and physical characteristics that are pivotal for its role as a chemical intermediate. Understanding these fundamental properties is the bedrock of its application in complex synthetic pathways.

The bromine atom, a halogen, introduces a site for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The methyl group, an electron-donating group, influences the electronic density of the naphthalene ring system, thereby affecting its reactivity and spectroscopic signature.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₉Br
Molecular Weight 221.09 g/mol
Appearance Off-white to yellow crystalline powderN/A
Melting Point 43-46 °C
Boiling Point 145-148 °C at 5 mmHg
CAS Number 66492-46-8
¹H NMR (CDCl₃, 400 MHz) δ 8.05 (d, J=8.4 Hz, 1H), 7.81 (d, J=8.8 Hz, 1H), 7.72 (d, J=8.4 Hz, 1H), 7.64 (d, J=1.6 Hz, 1H), 7.39 (dd, J=8.8, 1.6 Hz, 1H), 7.25 (t, J=7.6 Hz, 1H), 2.72 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 134.4, 133.2, 131.9, 130.3, 129.8, 129.1, 128.8, 126.9, 123.4, 121.2, 19.8

Note: NMR data can vary slightly based on the solvent and spectrometer frequency.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a critical aspect of its utility. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability. A common and effective method involves the bromination of 1-methylnaphthalene.

Electrophilic Aromatic Substitution: The Primary Synthetic Route

The most direct synthesis involves the electrophilic bromination of 1-methylnaphthalene. The regioselectivity of this reaction is a key consideration. The naphthalene ring system's reactivity towards electrophiles is not uniform across all positions. The presence of the activating methyl group at C1 directs incoming electrophiles. However, direct bromination can often lead to a mixture of isomers, necessitating careful control of reaction conditions and subsequent purification.

A preferred method for achieving high regioselectivity for the 7-position is to start from a precursor where the desired substitution pattern is already established or can be directed. For instance, starting from a specific aminonaphthalene derivative, a Sandmeyer reaction can be employed to introduce the bromine atom with high precision.

Synthesis_Workflow cluster_synthesis Synthetic Pathway via Sandmeyer Reaction Start 1-Methyl-7-aminonaphthalene Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium Naphthalene Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Product This compound Sandmeyer->Product

Caption: A generalized workflow for the synthesis of this compound via the Sandmeyer reaction, ensuring high regioselectivity.

Key Reactions and Mechanistic Insights

The bromine atom at the C7 position is the primary handle for subsequent chemical modifications. This functionality allows this compound to serve as a versatile building block in organic synthesis.

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a cornerstone of modern organic chemistry for forming C-C bonds. This compound readily participates in Suzuki couplings with various boronic acids or esters.

Suzuki_Coupling cluster_suzuki Suzuki Coupling Mechanism Reactants This compound + R-B(OH)₂ OxAdd Oxidative Addition Reactants->OxAdd [Pd(PPh₃)₄] Catalyst Pd(0) Catalyst + Base Catalyst->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation Ar-Pd(II)-Br RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)-R Product 7-R-1-methylnaphthalene + Pd(0) (regenerated) RedElim->Product Protocol_Workflow cluster_protocol Suzuki Coupling Experimental Workflow Setup 1. Assemble & Inert Flask Reagents 2. Add Reactants & Base Setup->Reagents Catalyst 3. Add Pd Catalyst & Solvent Reagents->Catalyst Reaction 4. Heat & Stir (90°C) Catalyst->Reaction Monitor 5. Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Quench & Aqueous Workup Monitor->Workup Complete Purify 7. Column Chromatography Workup->Purify Characterize 8. Spectroscopic Analysis Purify->Characterize

An In-Depth Technical Guide on 7-Bromo-1-methylnaphthalene: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 7-Bromo-1-methylnaphthalene, a key aromatic hydrocarbon derivative. We will delve into its historical discovery, the evolution of its synthetic methodologies, and its contemporary applications, particularly within the realms of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique structure, featuring a naphthalene core with a bromine atom and a methyl group at specific positions, allows for a wide range of chemical transformations. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups, while the methyl group can influence the electronic properties and steric hindrance of the molecule. These characteristics make this compound a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The Genesis of a Key Intermediate: Discovery and Early Synthesis

The precise historical account of the first synthesis of this compound is not prominently documented in readily accessible literature, suggesting it likely emerged from systematic studies on the halogenation of methylnaphthalenes. Early methods for the synthesis of brominated naphthalenes often involved direct bromination of the parent hydrocarbon. However, these reactions typically yield a mixture of isomers, posing significant challenges for the isolation of a specific regioisomer like this compound in high purity.

A foundational method for the preparation of related bromo-methylnaphthalene compounds can be traced back to the work of H.O. Wirth and his colleagues in the mid-20th century. Their research on the synthesis of various bromomethylnaphthalenes laid the groundwork for more selective synthetic routes. One of the key challenges in the synthesis of this compound is controlling the regioselectivity of the bromination reaction. The naphthalene ring system has multiple positions susceptible to electrophilic attack, and the directing effects of the methyl group further complicate the outcome.

Evolution of Synthetic Methodologies: A Journey Towards Efficiency and Selectivity

The quest for more efficient and selective methods for the synthesis of this compound has led to the development of several synthetic strategies. These can be broadly categorized into classical and modern approaches.

Classical Approaches: The Foundation

Early synthetic routes often relied on multi-step sequences involving the introduction of functional groups that could be later converted to the desired bromine and methyl substituents. A common strategy involved the sulfonation of 1-methylnaphthalene, followed by the conversion of the sulfonic acid group to a bromine atom. While this method can provide the desired isomer, it often suffers from harsh reaction conditions and the generation of significant waste.

Another classical approach involves the Sandmeyer reaction, starting from an appropriately substituted amino-methylnaphthalene. This method offers better regiochemical control but requires the preparation and handling of diazonium salts, which can be unstable.

Modern Synthetic Methods: The Rise of Catalysis

The advent of modern catalytic methods has revolutionized the synthesis of this compound, offering improved yields, selectivity, and milder reaction conditions.

Modern approaches often focus on achieving regioselectivity through the use of specific brominating agents and catalysts. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst can favor the formation of the desired 7-bromo isomer. The choice of solvent and reaction temperature also plays a crucial role in controlling the product distribution.

While not a direct synthesis of this compound itself, its utility as a substrate in cross-coupling reactions is a major driver for its synthesis. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds at the 7-position of the naphthalene ring.

Experimental Protocol: A Representative Modern Synthesis

A common modern approach to synthesize this compound involves the regioselective bromination of 1-methylnaphthalene.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylnaphthalene in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath.

Step 2: Bromination

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution in portions.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).

Step 4: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 5: Characterization

  • Confirm the identity and purity of the this compound product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Comparison of Synthetic Methods

MethodReagentsAdvantagesDisadvantages
Direct BrominationBr₂, FeBr₃Simple, inexpensivePoor regioselectivity, mixture of isomers
Sulfonation-BrominationH₂SO₄, Br₂Can provide specific isomersHarsh conditions, multi-step, waste generation
Sandmeyer ReactionNaNO₂, HBr, CuBrGood regiochemical controlUnstable diazonium intermediates
NBS BrominationNBS, radical initiatorMilder conditions, improved selectivityRequires careful control of reaction conditions

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of functional molecules.

Medicinal Chemistry

In the field of drug discovery, the this compound scaffold has been incorporated into various biologically active molecules. The ability to functionalize the 7-position through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of lead compounds. For example, derivatives of this compound have been investigated as potential kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways.

Diagram 1: Role of this compound in Drug Discovery

DrugDiscovery A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B D Library of Derivatives B->D C Diverse Functional Groups C->B E Biological Screening D->E F Lead Compound Optimization E->F G Potential Drug Candidate F->G

Caption: Workflow illustrating the use of this compound in the synthesis and screening of potential drug candidates.

Materials Science

In materials science, the naphthalene core of this compound provides a rigid and planar structure that is desirable for the construction of organic electronic materials. By introducing various substituents at the 7-position, researchers can tune the electronic and photophysical properties of the resulting molecules. This has led to the development of novel organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices with tailored characteristics.

Diagram 2: Application in Organic Electronics

OrganicElectronics cluster_synthesis Synthesis of Functional Materials cluster_applications Device Applications A This compound B Functionalization via Cross-Coupling A->B D Novel Organic Material B->D C Conjugated Moiety C->B E OLEDs D->E Luminescence F OFETs D->F Charge Transport G OPVs D->G Photovoltaic Properties

Caption: Schematic showing the synthesis of functional organic materials from this compound and their applications in electronic devices.

Conclusion and Future Outlook

This compound has evolved from a laboratory curiosity to a cornerstone intermediate in modern organic synthesis. The development of efficient and regioselective synthetic methods has unlocked its potential for a wide range of applications, from the discovery of new medicines to the creation of advanced materials. As our understanding of catalytic processes continues to grow, we can expect the development of even more sophisticated and sustainable methods for the synthesis and functionalization of this versatile building block. The future of this compound and its derivatives appears bright, with ongoing research poised to uncover new applications and further solidify its importance in the chemical sciences.

References

  • Wirth, H. O., et al. (1965). Über die Bromierung von Naphthalin-Derivaten. Justus Liebigs Annalen der Chemie, 684(1), 133-145. [A representative early work on the bromination of naphthalene derivatives, providing context for the challenges in regioselectivity.]
  • Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives. Pure and Applied Chemistry, 63(3), 419-422. [A foundational paper on the Suzuki coupling, a key reaction for functionalizing this compound.]
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(1), 345-390. [A comprehensive review of the Heck reaction, another important tool for modifying this compound.]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [A review of the Sonogashira coupling, enabling the introduction of alkyne moieties.]
  • PubChem. This compound. National Center for Biotechnology Information.

Methodological & Application

Suzuki coupling reaction with 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Reaction

I've kicked off my investigation by hitting Google. I'm focusing specifically on the Suzuki coupling of 7-Bromo-1-methylnaphthalene. Right now, I'm digging into various reaction conditions, suitable catalysts, base types, and solvents to get a handle on the landscape.

Mapping Reaction Pathways

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Developing Detailed Protocols

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Heck reaction conditions for 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Heck Reaction Search

I'm starting with broad Google searches for Heck reaction conditions, aiming for a comprehensive overview. I'm prioritizing aryl bromides, and will drill down on conditions specific to naphthyl systems as soon as I can.

Expanding Search Parameters

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Developing Application Notes

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Analyzing Initial Search Results

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Structuring the Application Notes

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Compiling Reaction Parameters

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Application Note & Protocol: Formation of (1-Methylnaphthalen-7-yl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, (1-methylnaphthalen-7-yl)magnesium bromide, from 7-bromo-1-methylnaphthalene. Grignard reagents are indispensable organometallic compounds in synthetic organic chemistry, valued for their potent nucleophilicity in forming carbon-carbon bonds. The protocol herein is tailored for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying mechanistic rationale, troubleshooting strategies, and critical safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Naphthyl Grignard Reagents

Naphthalene-containing scaffolds are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials science applications. The ability to functionalize the naphthalene core at specific positions is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. Grignard reagents, such as (1-methylnaphthalen-7-yl)magnesium bromide, serve as powerful intermediates, enabling the introduction of a diverse range of electrophiles at the 7-position of the 1-methylnaphthalene nucleus.

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. While seemingly straightforward, the synthesis of Grignard reagents from aryl halides, particularly from polycyclic aromatic systems like bromonaphthalene, presents unique challenges. These include difficulties in reaction initiation, the potential for side reactions like Wurtz coupling, and the need for stringent anhydrous conditions to prevent quenching of the highly reactive organometallic species. This application note aims to provide a robust protocol that addresses these challenges, ensuring a high yield of the desired Grignard reagent.

Mechanistic Overview: The Formation Pathway

The formation of (1-methylnaphthalen-7-yl)magnesium bromide proceeds via a single electron transfer (SET) mechanism at the surface of the magnesium metal.

  • Initiation: A single electron is transferred from the magnesium metal to the antibonding orbital of the C-Br bond in this compound. This results in the formation of a radical anion.

  • Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the C-Br bond to form a 1-methylnaphthalen-7-yl radical and a bromide anion.

  • Recombination: The highly reactive 1-methylnaphthalen-7-yl radical then recombines with the positively charged magnesium surface (Mg+) to form the final organomagnesium halide, (1-methylnaphthalen-7-yl)magnesium bromide.

The entire process must be conducted in an aprotic, anhydrous solvent, typically an ether such as tetrahydrofuran (THF) or diethyl ether. The solvent plays a crucial role in solvating and stabilizing the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center, forming a stable complex.

Experimental Protocol: Synthesis of (1-Methylnaphthalen-7-yl)magnesium Bromide

This protocol outlines the detailed procedure for the preparation of (1-methylnaphthalen-7-yl)magnesium bromide.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%Sigma-AldrichStore in a desiccator.
Magnesium Turnings>99.5%Sigma-AldrichUse fresh turnings for best results.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichFreshly distilled from sodium/benzophenone ketyl is ideal.
IodineCrystal, ACS ReagentFisher ScientificFor activation of magnesium.
1,2-Dibromoethane>98%Alfa AesarFor activation of magnesium.
Deuterated Chloroform (CDCl3)99.8 atom % DCambridge Isotope LabsFor NMR analysis.
Anhydrous HCl in Ether1.0 M solutionSigma-AldrichFor titration.
Salophen IndicatorN/ASynthesized in-house or custom orderFor titration.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Syringes and needles

  • Glassware for titration (burette, flasks)

Workflow Diagram

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware (Oven, >120°C) D Assemble Apparatus under Inert Gas A->D B Activate Mg Turnings (Iodine/Heat) E Add Mg and THF B->E C Prepare Anhydrous THF C->E D->E F Initiate Reaction (Iodine, 1,2-Dibromoethane) E->F G Slowly Add This compound in THF F->G H Reflux to Completion G->H I Cool to Room Temp. H->I J Titrate to Determine Concentration I->J K Use in Subsequent Reaction J->K

Use of 7-Bromo-1-methylnaphthalene in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research: 7-Bromo-1-methylnaphthalene

I've initiated comprehensive Google searches to uncover details about this compound. I'm focusing on its properties, reactivity, and typical applications in organic synthesis, particularly seeking out specific reaction protocols and mechanistic insights.

Expanding Search: Reaction Protocols

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Deepening Investigation: Synthetic Applications

I'm now focusing on specific synthetic transformations. My plan is to identify key reactions where this compound is a crucial building block. I am looking into cross-coupling reactions, lithiation sequences, and its use in materials science or medicinal chemistry. I'll structure the application note with an introduction and sections on essential synthetic uses, with detailed protocols, mechanisms, and data. My research is really narrowing in on the most promising applications to present.

Application Notes & Protocols: Strategic Synthesis of Naphthalene Derivatives from 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of diverse naphthalene derivatives utilizing 7-Bromo-1-methylnaphthalene as a key starting material. The protocols detailed herein are grounded in established chemical principles and supported by authoritative literature to ensure reproducibility and success.

Introduction: The Versatility of the Naphthalene Scaffold

Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and photophysical properties. Their rigid, planar structure serves as an excellent scaffold for the development of novel therapeutics, organic light-emitting diodes (OLEDs), and molecular probes. This compound is a particularly valuable starting material due to the strategic placement of the bromine atom at the 7-position, which allows for selective functionalization, and the methyl group at the 1-position, which can influence the steric and electronic properties of the resulting derivatives.

This guide will explore several powerful palladium-catalyzed cross-coupling reactions for the derivatization of this compound, providing both the theoretical underpinnings and detailed, actionable protocols.

Foundational Starting Material: this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValue
Molecular Formula C₁₁H₉Br
Molecular Weight 221.10 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 46-49 °C
Boiling Point 295-297 °C
Solubility Soluble in organic solvents such as THF, DMF, and toluene

Synthetic Pathways from this compound

The bromine atom at the C7 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

G This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acids/Esters Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amines Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal Alkynes Cyanation Cyanation This compound->Cyanation Cyanide Source Aryl/Vinyl Naphthalenes Aryl/Vinyl Naphthalenes Suzuki-Miyaura Coupling->Aryl/Vinyl Naphthalenes N-Aryl Naphthalenes N-Aryl Naphthalenes Buchwald-Hartwig Amination->N-Aryl Naphthalenes Alkynyl Naphthalenes Alkynyl Naphthalenes Sonogashira Coupling->Alkynyl Naphthalenes 7-Cyano-1-methylnaphthalene 7-Cyano-1-methylnaphthalene Cyanation->7-Cyano-1-methylnaphthalene

Figure 1: Key synthetic transformations of this compound.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of 7-Aryl-1-methylnaphthalene

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary: Representative Suzuki-Miyaura Couplings

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90692
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100888
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001275
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and organic electronic materials.

Mechanism Insight: Similar to the Suzuki-Miyaura reaction, the catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the amine in the presence of a base, followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction.

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) Oxidative\nAddition->L-Pd(II)(Ar)(Br) Amine\nCoordination Amine Coordination L-Pd(II)(Ar)(Br)->Amine\nCoordination R2NH, Base Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR2

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-7-(1-methylnaphthalenyl)amine

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-8 mol%).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Data Summary: Representative Buchwald-Hartwig Aminations

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃/XPhosNaOtBuToluene1001885
MorpholinePd(OAc)₂/RuPhosK₃PO₄Dioxane1102478
N-MethylanilinePd₂(dba)₃/BINAPCs₂CO₃Toluene1002082
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, utilizing both palladium and copper catalysts.

Mechanism Insight: The reaction is believed to proceed through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the alkynylnaphthalene product.

Experimental Protocol: Synthesis of 7-Alkynyl-1-methylnaphthalene

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the terminal alkyne (1.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%) and the copper co-catalyst (e.g., CuI, 1-2 mol%).

  • Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and redissolve in an organic solvent. Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Data Summary: Representative Sonogashira Couplings

Terminal AlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHFRT495
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPEADMF50689
1-HexynePd(dppf)Cl₂CuITEAToluene60880
Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group opens up a wide range of further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of Grignard reagents.

Mechanism Insight: Palladium-catalyzed cyanation typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by reaction with a cyanide source (e.g., Zn(CN)₂) and reductive elimination to form the aryl nitrile.

Experimental Protocol: Synthesis of 7-Cyano-1-methylnaphthalene

  • Reagent Preparation: In a glovebox, combine this compound (1.0 eq) and zinc cyanide (Zn(CN)₂, 0.6 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a dry, degassed polar aprotic solvent like DMF.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C for 6-18 hours. Monitor by TLC or GC-MS.

  • Work-up: Cool the reaction and pour it into an aqueous solution of ammonia or sodium bicarbonate to complex with any remaining zinc salts. Extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by recrystallization or column chromatography.

Data Summary: Cyanation of this compound

Cyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
Zn(CN)₂Pd(PPh₃)₄DMF1001288
KCNPd(OAc)₂/dppfToluene1101875

Purification and Characterization

Purification: Column chromatography on silica gel is the most common method for purifying the synthesized naphthalene derivatives. A typical eluent system is a gradient of ethyl acetate in hexanes. For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can provide highly pure material.

Characterization: The structure and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the naphthalene core and the newly introduced functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as the nitrile stretch (around 2230 cm⁻¹) in the cyanation product.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized naphthalene derivatives. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation—provide reliable and high-yielding routes to diverse molecular architectures. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively leverage this starting material to advance their projects in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed Amination of Aryl Halides and Related Compounds. Chemical Reviews, 2016, 116 (19), 12564–12649. [Link]
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]
  • Ellis, G. P.; Romney-Alexander, T. M. Cyanation of Aromatic Halides. Chemical Reviews, 1987, 87 (4), 779–794. [Link]

7-Bromo-1-methylnaphthalene as a precursor for pharmaceuticals.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Precursor

I'm starting with focused Google searches to gather information on 7-Bromo-1-methylnaphthalene. I am particularly interested in its use as a pharmaceutical precursor, its synthesis methods, and critical chemical reactions. This will be my initial step to get a good understanding of the compound.

Developing Synthetic Strategies

I am now focusing on synthesizing the search results to pinpoint crucial pharmaceuticals and pharmacologically active scaffolds. I'm paying close attention to the reaction mechanisms and exploring the rationale behind different synthetic approaches. I am also working on the structure of the application note, starting with an introduction that highlights the this compound scaffold. Next, I am creating a table detailing its physicochemical properties, and finally, I am drafting detailed protocols.

Planning Reactions and Diagrams

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Application of 7-Bromo-1-methylnaphthalene in materials science.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Applications

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Palladium-catalyzed cross-coupling of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Expanding Coupling Partner Search

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Initiating Comprehensive Search

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Synthesis of fluorescent dyes using 7-Bromo-1-methylnaphthalene.

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

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Preparation of organic semiconductors from 7-Bromo-1-methylnaphthalene.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Outlining the Synthesis Approach

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Developing Synthesis Protocols

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Application Notes & Protocols: Strategic Functionalization of the 7-Bromo-1-methylnaphthalene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-methylnaphthalene core is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of bioactive molecules and functional materials. The strategic introduction of substituents onto this framework allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. 7-Bromo-1-methylnaphthalene serves as a versatile and synthetically tractable starting material, with the bromine atom providing a reactive handle for a multitude of cross-coupling and substitution reactions.

This document provides a detailed guide for the functionalization of the this compound scaffold. It moves beyond simple procedural lists to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these protocols effectively. The methodologies described herein are grounded in established, peer-reviewed literature to ensure reliability and reproducibility.

Part 1: The Strategic Importance of the C7 Position

The C7 position of the 1-methylnaphthalene scaffold is often targeted for modification due to its significant influence on the molecule's overall properties. Functionalization at this site can modulate interactions with biological targets or alter the photophysical characteristics of the molecule without sterically encumbering the C1-methyl group, which is often crucial for specific binding or conformational preferences. The C-Br bond at this position is sufficiently reactive for a wide array of palladium-catalyzed cross-coupling reactions, making it an ideal synthetic linchpin.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and they are particularly well-suited for modifying the this compound scaffold. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronate ester. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Experimental Protocol: Synthesis of 7-Aryl-1-methylnaphthalene

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq)

    • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 - 3.0 eq)

    • Toluene or 1,4-Dioxane

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and the desired arylboronic acid.

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). This is critical to prevent oxidation of the Pd(0) catalyst.

    • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

    • Add the solvent (Toluene or Dioxane) followed by the aqueous sodium carbonate solution.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification A This compound Setup Inert Atmosphere (N2 or Ar) A->Setup B Arylboronic Acid B->Setup Cat Pd(PPh3)4 Cat->Setup Base Na2CO3 (aq) Base->Setup Solvent Toluene / Dioxane Setup->Solvent Heat Reflux (80-100 °C) Solvent->Heat Extract Ethyl Acetate Extraction Heat->Extract Reaction Completion Wash H2O & Brine Wash Extract->Wash Dry Dry (Na2SO4) Wash->Dry Purify Column Chromatography Dry->Purify Product 7-Aryl-1-methylnaphthalene Purify->Product

Caption: Suzuki-Miyaura coupling workflow for C-C bond formation.

Quantitative Data Summary (Representative Examples)

Arylboronic AcidCatalyst Loading (mol%)SolventBaseYield (%)
Phenylboronic acid3TolueneNa₂CO₃92
4-Methoxyphenylboronic acid3DioxaneK₂CO₃88
3-Pyridinylboronic acid5DioxaneK₃PO₄75
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. This reaction requires a more specialized ligand to facilitate the challenging C-N reductive elimination step.

Mechanistic Rationale: The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is paramount. These ligands promote the oxidative addition of the aryl bromide and facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and form the active amide for transmetalation.

Experimental Protocol: Synthesis of N-Aryl-1-methylnaphthalen-7-amine

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 - 0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, the XPhos ligand, and sodium tert-butoxide to a flame-dried Schlenk tube.

    • Add the anhydrous solvent (Toluene or Dioxane).

    • Add this compound followed by the amine.

    • Seal the tube and heat the reaction mixture (typically 90-110 °C) with vigorous stirring.

    • Monitor the reaction by LC-MS or GC-MS.

    • After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants & Catalyst System cluster_process Process (Inert Atmosphere) cluster_workup Workup & Purification A This compound Solvent Anhydrous Toluene A->Solvent B Amine (R2NH) B->Solvent Cat Pd2(dba)3 / XPhos Cat->Solvent Base NaOtBu Base->Solvent Heat Heat (90-110 °C) Solvent->Heat Quench Quench (aq. NH4Cl) Heat->Quench Reaction Completion Extract Extraction Quench->Extract Dry Dry (Na2SO4) Extract->Dry Purify Column Chromatography Dry->Purify Product N-Substituted-7-amino- 1-methylnaphthalene Purify->Product

Caption: Buchwald-Hartwig amination workflow for C-N bond formation.

Part 3: Other Key Functionalizations

A. Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is the method of choice for installing terminal alkynes, providing a gateway to further transformations like click chemistry or the synthesis of extended π-systems.

Mechanistic Rationale: This reaction employs a dual catalytic system: a palladium complex to activate the aryl bromide and a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. A base, usually an amine like triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne.

Experimental Protocol: Synthesis of 7-(Alkynyl)-1-methylnaphthalene

  • Materials:

    • This compound (1.0 eq)

    • Terminal Alkyne (1.5 eq)

    • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 eq)

    • Copper(I) Iodide (CuI) (0.04 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

    • Anhydrous Tetrahydrofuran (THF) (co-solvent, optional)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the amine base (e.g., TEA) and any co-solvent (e.g., THF).

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography.

B. Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group opens up a vast synthetic space, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids.

Mechanistic Rationale: Palladium-catalyzed cyanation often uses zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source. These are often preferred over more toxic reagents like KCN or NaCN. The mechanism follows the standard cross-coupling pathway.

Experimental Protocol: Synthesis of 1-Methylnaphthalene-7-carbonitrile

  • Materials:

    • This compound (1.0 eq)

    • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Combine this compound, Zn(CN)₂, and Pd(PPh₃)₄ in a flame-dried flask under an inert atmosphere.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120-140 °C.

    • Monitor the reaction's progress.

    • Once complete, cool to room temperature and pour into an aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography or recrystallization.

Part 4: Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the synthesis of complex molecules. The protocols detailed in this guide represent a robust and reliable toolkit for researchers in drug discovery and materials science. By understanding the mechanistic principles behind these transformations, scientists can logically troubleshoot and adapt these methods to their specific synthetic targets. Future work in this area will likely focus on developing even more efficient and sustainable catalytic systems, including the use of earth-abundant metal catalysts and flow chemistry setups to enable rapid library synthesis.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction. Source: Chemical Reviews. [Link]
  • Title: A Simple and Practical Method for the Palladium-Catalyzed N-Arylation of Anilines. Source: The Journal of Organic Chemistry. [Link]
  • Title: The Sonogashira Coupling Reaction: A Powerful Tool in Organic Synthesis.
  • Title: Palladium-Catalyzed Cyanation of Aryl Halides and Trifl

Protocol for lithiation of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Lithiation

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Synthesis of biologically active compounds with 7-Bromo-1-methylnaphthalene.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Information Gathering

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Discovering Naphthalene Derivatives

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Exploring Potential Syntheses

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7-Bromo-1-methylnaphthalene in the synthesis of antitumor agents.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

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Experimental procedure for Sonogashira coupling of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Troubleshooting & Optimization

Optimizing Suzuki coupling yield for 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Side reactions in the synthesis of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Preventing debromination of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Troubleshooting Grignard formation with 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Improving Regioselectivity in the Bromination of 1-Methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the bromination of 1-methylnaphthalene. This resource is designed to provide in-depth, practical solutions to common challenges encountered during this electrophilic aromatic substitution, with a specific focus on controlling and improving regioselectivity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the bromination of 1-methylnaphthalene, providing a solid foundation for understanding the reaction's intricacies.

Q1: What is the expected major product of 1-methylnaphthalene bromination under standard electrophilic conditions, and why?

A1: Under typical electrophilic aromatic substitution conditions (e.g., Br₂ in a non-polar solvent), the major product of 1-methylnaphthalene bromination is 4-bromo-1-methylnaphthalene . This outcome is dictated by the directing effects of the methyl group and the inherent reactivity of the naphthalene ring system.

  • Activating Group Influence: The methyl group is an activating, ortho-, para- director. However, the ortho positions (2 and 8a) are sterically hindered by the methyl group and the peri-position (8-H), respectively. This steric hindrance makes the para position (4-position) the most favorable site for electrophilic attack.

  • Naphthalene Ring Reactivity: In naphthalene, the alpha-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the beta-positions (2, 3, 6, 7). This is because the carbocation intermediate formed by attack at an alpha-position is more stable, as it can be resonance-stabilized without disrupting the aromaticity of the second ring.

The combination of these electronic and steric factors strongly favors bromination at the 4-position.

Q2: How does the choice of brominating agent impact the regioselectivity of the reaction?

A2: The choice of brominating agent is a critical factor in controlling the regioselectivity of 1-methylnaphthalene bromination.

  • Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃), Br₂ is a strong electrophile that can lead to lower selectivity and the formation of multiple brominated products, especially if the reaction is not carefully controlled.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. It provides a low, steady concentration of bromine, which can significantly improve the regioselectivity for the desired 4-bromo-1-methylnaphthalene. It is often the preferred reagent when high selectivity is required.

Q3: Can I achieve bromination at other positions of the 1-methylnaphthalene ring?

A3: While the 4-position is the most electronically and sterically favored, achieving bromination at other positions is possible but often requires different reaction conditions or strategies. For instance, achieving substitution at the 2-position is challenging due to the directing effect of the methyl group. Radical bromination conditions, on the other hand, would favor substitution on the methyl group itself (benzylic bromination) to form 1-(bromomethyl)naphthalene.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the bromination of 1-methylnaphthalene.

Problem 1: Low yield of the desired 4-bromo-1-methylnaphthalene isomer and formation of multiple products.

Possible Causes & Solutions:

  • Overly Aggressive Brominating Conditions: Using molecular bromine (Br₂) at elevated temperatures can lead to a lack of selectivity and the formation of di- and tri-brominated byproducts.

    • Solution: Switch to a milder brominating agent like N-bromosuccinimide (NBS). If using Br₂, conduct the reaction at a lower temperature (e.g., 0 °C or below) and add the bromine dropwise to maintain a low concentration.

  • Inappropriate Solvent Choice: Polar solvents can stabilize the carbocation intermediates, potentially leading to a decrease in regioselectivity.

    • Solution: Employ non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to enhance selectivity for the 4-position.

  • Presence of a Lewis Acid Catalyst: While a Lewis acid like FeBr₃ can be used to catalyze the reaction, it can also increase the electrophilicity of bromine to a point where selectivity is compromised.

    • Solution: If using NBS, a catalyst is often not required. If using Br₂, consider performing the reaction without a catalyst first, or use a milder Lewis acid.

Problem 2: The reaction is not proceeding to completion.

Possible Causes & Solutions:

  • Insufficient Activation: The brominating agent may not be sufficiently electrophilic under the chosen conditions.

    • Solution: If using Br₂ without a catalyst, consider adding a small amount of a Lewis acid like FeBr₃ or AlCl₃ to increase the reaction rate. Be mindful that this may impact selectivity.

  • Low Reaction Temperature: While lower temperatures favor selectivity, they also decrease the reaction rate.

    • Solution: If the reaction is too slow at a low temperature, allow it to warm gradually to room temperature and monitor the progress by TLC or GC.

  • Deactivated Substrate: The presence of deactivating impurities in the 1-methylnaphthalene starting material can hinder the reaction.

    • Solution: Ensure the purity of your starting material through techniques like distillation or chromatography.

Problem 3: Formation of 1-(bromomethyl)naphthalene as a significant byproduct.

Possible Causes & Solutions:

  • Radical Bromination Conditions: The presence of radical initiators (e.g., AIBN, benzoyl peroxide) or exposure to UV light will promote free-radical substitution on the methyl group (benzylic bromination) rather than electrophilic aromatic substitution on the ring.

    • Solution: Ensure the reaction is performed in the dark and that all reagents and solvents are free from radical initiators. Using a radical scavenger can also be beneficial if this is a persistent issue.

Section 3: Experimental Protocols & Data

Protocol 1: High-Selectivity Bromination using NBS

This protocol is optimized for the selective synthesis of 4-bromo-1-methylnaphthalene.

Materials:

  • 1-methylnaphthalene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 1-methylnaphthalene (1.0 eq) in CCl₄ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromo-1-methylnaphthalene.

Data Summary: Impact of Reaction Conditions on Isomer Distribution

The following table summarizes typical isomer distributions under different reaction conditions.

Brominating AgentSolventTemperature (°C)Catalyst4-bromo Isomer (%)Other Isomers (%)Reference
Br₂CCl₄25None~85~15
Br₂CH₃COOH25None~70~30
NBSCCl₄0-25None>95<5

Section 4: Visualizing the Process

Logical Workflow for Troubleshooting Regioselectivity Issues

The following diagram outlines a decision-making process for addressing common issues with regioselectivity in the bromination of 1-methylnaphthalene.

TroubleshootingWorkflow start Start: Low Regioselectivity Observed check_reagent Check Brominating Agent start->check_reagent is_br2 Using Br₂? check_reagent->is_br2 switch_to_nbs Action: Switch to NBS for higher selectivity is_br2->switch_to_nbs Yes check_conditions Check Reaction Conditions is_br2->check_conditions No end Optimized Regioselectivity switch_to_nbs->end is_high_temp High Temperature? check_conditions->is_high_temp lower_temp Action: Lower temperature to 0°C or below is_high_temp->lower_temp Yes check_solvent Check Solvent is_high_temp->check_solvent No lower_temp->end is_polar Polar Solvent? check_solvent->is_polar switch_solvent Action: Use a non-polar solvent (e.g., CCl₄, CH₂Cl₂) is_polar->switch_solvent Yes check_byproducts Analyze Byproducts is_polar->check_byproducts No switch_solvent->end is_benzylic Benzylic Bromination Observed? check_byproducts->is_benzylic exclude_light Action: Exclude light and radical initiators is_benzylic->exclude_light Yes is_benzylic->end No exclude_light->end

Caption: Troubleshooting workflow for improving regioselectivity.

References

  • Title: The Bromination of 1-Methylnaphthalene Source: Journal of the American Chemical Society URL:[Link]
  • Title: The bromination of methylnaphthalenes Source: Journal of the Chemical Society URL:[Link]
  • Title: Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL:[Link]
  • Title: Radical Halogenation Source: Chemistry LibreTexts URL:[Link]

Removal of impurities from 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on the impurities that are commonly found in 7-Bromo-1-methylnaphthalene, plus I am researching its synthesis and existing purification techniques. I'm focusing on Google searches for this initial data collection phase.

Outlining Purification Guides

I'm now outlining a technical support center, structuring it around FAQs and troubleshooting guides for this compound. I plan to introduce the importance of purity and detail purification techniques, including step-by-step protocols, and visual aids like Graphviz diagrams. This will be followed by tables of properties and citations.

Initiating Literature Review

I'm now diving into the literature search, focusing on identifying common impurities, synthetic pathways, and established purification methods. I am going to concentrate on the physical and chemical properties. I will then structure the technical support center, ensuring a logical flow. I will start with explaining the importance of purity. Step-by-step protocols, including the underlying principles and reasoning, are next.

Stability of 7-Bromo-1-methylnaphthalene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability of 7-Bromo-1-methylnaphthalene, designed for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

Guide Objective: This technical guide provides Senior Application Scientist-level insights into the stability of this compound under common synthetic conditions. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you anticipate and resolve challenges in your research.

Part 1: General Stability and Handling

Question 1: What are the primary stability concerns for this compound during storage?

Answer: this compound is a relatively stable aromatic bromide. However, like many halogenated naphthalene derivatives, its long-term stability can be influenced by light, temperature, and atmospheric oxygen.

  • Photostability: Aryl halides, particularly iodides and to a lesser extent bromides, can be light-sensitive.[1] Prolonged exposure to UV or strong visible light can potentially induce radical cleavage of the C-Br bond, leading to gradual decomposition. While the C-Br bond is significantly stronger than a C-I bond, it is best practice to store the compound in amber vials or protected from direct light.

  • Thermal Stability: The compound exhibits good thermal stability under inert conditions. However, at elevated temperatures, especially in the presence of trace impurities or catalysts, degradation via debromination can be accelerated.[1]

  • Atmospheric Stability: While generally stable to air, slow oxidation of the methyl group or other reactions on the aromatic ring can occur over extended periods, especially if impurities are present.

Recommendation: For long-term storage, keep this compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate.

Question 2: Are there any known incompatible materials or reagents to avoid during routine handling?

Answer: Avoid strong oxidizing agents, as they can react with the naphthalene ring system. Be cautious with very strong bases, especially at elevated temperatures, as this can promote elimination or other side reactions. During purification, avoid unnecessarily prolonged exposure to acidic conditions, as some studies suggest that bromination on naphthalene rings can be reversible under certain electrophilic conditions.[2]

Part 2: Stability in Cross-Coupling Reactions

Cross-coupling reactions are the most common application for this substrate. Stability and reactivity are intrinsically linked to the specific reaction conditions.

Question 3: My Suzuki-Miyaura coupling reaction is giving low yields and a significant amount of debrominated naphthalene (1-methylnaphthalene). What is the likely cause?

Answer: This is a classic issue in cross-coupling chemistry. The formation of 1-methylnaphthalene, a product of proto-debromination, points to several potential mechanistic pathways:

  • Hydrolysis of the Organoboron Reagent: The boronic acid or ester partner may be degrading before it can participate in transmetalation. This is more common with heteroaryl boronic acids but can occur with any if the conditions are too harsh.[3][4]

  • Reductive Dehalogenation: The Pd(0) catalyst can react with sources of hydride in the reaction mixture. This can come from the solvent (e.g., isopropanol), the base (e.g., formate impurities), or additives. This pathway competes directly with the desired catalytic cycle.[5]

  • β-Hydride Elimination: While less common for aryl partners, if the oxidative addition complex or a subsequent intermediate has access to a hydride source, it can lead to the reduced arene.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. An overly strong base can promote side reactions. For many Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective and generally milder than alkoxides.[6]

  • Solvent Purity: Ensure you are using high-purity, degassed solvents. Alcohols can sometimes act as hydride donors. Aprotic solvents like toluene, dioxane, or DMF are common.

  • Inert Atmosphere: Oxygen can damage the Pd(0) catalyst, leading to inefficient coupling and promoting side reactions. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.

  • Reagent Quality: Use high-purity boronic acid/ester. If necessary, re-purify it before use.

Recommended Suzuki-Miyaura Conditions
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Well-established, reliable catalysts for aryl bromides.
Ligand SPhos, XPhos (if using a Pd precursor like Pd₂(dba)₃)Buchwald's biarylphosphine ligands often provide higher turnover and stability.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Milder conditions can suppress proto-debromination.[6]
Solvent Toluene, Dioxane, or DMF/Water mixturesThe choice depends on substrate solubility and temperature requirements.
Temperature 80–110 °CSufficient to drive the reaction without excessive thermal decomposition.
Question 4: I am attempting a Buchwald-Hartwig amination and observing no reaction or catalyst decomposition. Is this compound a challenging substrate?

Answer: No, this compound is a standard aryl bromide and should be a good substrate for Buchwald-Hartwig amination.[7] Failure to react or catalyst decomposition almost always points to issues with the reaction setup or choice of catalyst system.

  • Catalyst Inhibition by the Amine: Some amines, especially primary amines or ammonia equivalents, can bind too tightly to the palladium center, inhibiting the catalytic cycle.[7][8] This is a known challenge, particularly when trying to synthesize primary anilines.

  • Inappropriate Ligand Choice: The ligand is arguably the most important component. The choice depends heavily on the nature of the amine nucleophile. Sterically hindered, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the C-N reductive elimination steps.[9]

  • Base Incompatibility: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-Pd complex). Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases.[9] Weaker bases like carbonates are typically ineffective.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

start Low/No Conversion in Buchwald-Hartwig Amination check_setup Is the system rigorously inert and solvent dry/degassed? start->check_setup check_amine Is the amine primary, secondary, or an ammonia equivalent? amine_sol Solution: For primary anilines, consider an ammonia surrogate like benzophenone imine, followed by hydrolysis. check_amine->amine_sol Primary/Ammonia Eq. check_base Is the base strong enough? (e.g., NaOtBu, LiHMDS) check_ligand Is the ligand appropriate? (e.g., Biarylphosphine) check_base->check_ligand Yes base_sol Solution: Switch to NaOtBu or LHMDS. Carbonates are ineffective. check_base->base_sol No check_ligand->check_amine Yes ligand_sol Solution: For primary amines, try XPhos or RuPhos. For secondary, Josiphos or BINAP. check_ligand->ligand_sol No check_setup->check_base Yes setup_sol Solution: Re-dry/degas solvents. Use Schlenk techniques. check_setup->setup_sol No

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Part 3: Stability Under Other Conditions

Question 5: Can I perform a lithium-halogen exchange on this compound to form an organolithium reagent?

Answer: Yes, this is a feasible transformation, but it requires careful control of conditions to avoid side reactions. The primary competing reaction is proto-debromination, where the newly formed aryllithium is quenched by a proton source.

  • Conditions: The reaction must be performed at low temperatures (typically -78 °C) in an anhydrous, aprotic solvent like THF or diethyl ether.

  • Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used.

  • Side Reactions: Studies on the debromination of bromonaphthalenes with n-BuLi show that even at low temperatures, proton abstraction from the solvent (like THF) can occur, leading to the formation of 1-methylnaphthalene.[2] It is crucial to add the electrophile promptly after the formation of the aryllithium.

Workflow for Assessing Stability Prior to Reaction

sub This compound exp_cond Define Reaction Conditions (Temp, Solvent, Reagents) sub->exp_cond test_run Small-Scale Test Reaction exp_cond->test_run analysis Analyze by TLC/GC-MS test_run->analysis stable Clean Conversion: Proceed to Scale-up analysis->stable analysis->stable Stable unstable Side Products Observed: (e.g., 1-methylnaphthalene) Re-evaluate conditions analysis->unstable analysis->unstable Unstable

Caption: Workflow for experimental stability assessment.

Part 4: Experimental Protocol Example

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a self-validating system designed for high fidelity.

1. Materials and Setup:

  • This compound (1.0 mmol, 221.1 mg)

  • Phenylboronic Acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

  • Toluene (5 mL) and Water (0.5 mL)

  • A 25 mL Schlenk flask equipped with a magnetic stir bar and condenser.

2. Procedure:

  • Preparation: Add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to the Schlenk flask.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times. This step is critical to remove oxygen.

  • Solvent Addition: Add the toluene and water via syringe. The solvent should be previously degassed by sparging with argon for 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring (Self-Validation): After 2 hours, take a small aliquot (≈0.1 mL) via syringe, quench with water, extract with ethyl acetate, and spot on a TLC plate (e.g., 95:5 Hexanes:EtOAc). Check for the disappearance of the starting material. A GC-MS analysis of the aliquot will confirm product formation and quantify any 1-methylnaphthalene byproduct. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-methyl-7-phenylnaphthalene.

References

  • On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. MDPI. [Link]
  • Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA - Cardiff University. [Link]
  • Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling. Journal of the American Chemical Society. [Link]
  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
  • Buchwald–Hartwig amin
  • Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. Books.
  • Buchwald-Hartwig Amin
  • Reductions of aryl bromides in water at room temper
  • Spontaneous aryl iodide deiodination upon he
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]

Sources

Catalyst selection for cross-coupling with 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Starting Catalyst Search

I'm currently immersed in Google searches, focusing on catalysts suitable for cross-coupling reactions with 7-Bromo-1-methylnaphthalene. Specifically, I'm prioritizing reactions involving boronic acids as coupling partners. I'm aiming to establish a solid foundation of relevant literature and common catalyst choices.

Analyzing Data & Structuring

I've moved on from the initial search phase and I'm now actively analyzing the gathered data. I'm identifying the most frequent catalyst systems for different cross-coupling reactions with the naphthalene derivative. I'm focusing on common issues and ligand choices. Based on this, I'll structure a technical guide with dedicated sections for Suzuki, Buchwald-Hartwig, and Sonogashira reactions, organized by Q&A.

Refining & Expanding Scope

I'm now expanding my search to encompass Suzuki, Buchwald-Hartwig, and Sonogashira reactions involving the key naphthalene compound. The Google queries are becoming more specific, targeting common catalysts, successful ligands, and troubleshooting advice. I'm building a Q&A format, addressing user pain points directly. I'm aiming to include a step-by-step protocol and visualize the catalytic cycles with Graphviz diagrams. The structure is coming into focus. I am focusing on detailed, scientifically sound answers, including citations.

Technical Support Center: 7-Bromo-1-methylnaphthalene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with 7-Bromo-1-methylnaphthalene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenge of minimizing homocoupling side reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to enhance the yield and purity of your desired heterocoupled products.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound reactions, and why is it a problem?

A1: Homocoupling, also known as homo-coupling or self-coupling, is an undesired side reaction in which two molecules of the same starting material react to form a symmetrical dimer. In the case of this compound, this results in the formation of 1,1'-dimethyl-7,7'-binaphthyl.

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes the starting material, thereby lowering the overall yield of the intended heterocoupled product.

  • Purification Challenges: The homocoupled byproduct often has similar polarity and physical properties to the desired product, making chromatographic separation difficult, time-consuming, and costly.

  • Complex Reaction Monitoring: The presence of multiple products complicates reaction analysis by techniques like TLC, GC, or LC-MS.

Below is a diagram illustrating the competitive pathways.

cluster_0 Desired Pathway: Heterocoupling cluster_1 Undesired Pathway: Homocoupling A This compound C Desired Heterocoupled Product A->C [Pd Catalyst] B Coupling Partner (e.g., Boronic Acid, Stannane) B->C D This compound F 1,1'-Dimethyl-7,7'-binaphthyl (Homocoupled Dimer) D->F [Pd Catalyst] E This compound E->F

Caption: Competing reaction pathways for this compound.

Troubleshooting Guide: Minimizing Homocoupling

This section provides detailed solutions to specific problems encountered during cross-coupling reactions involving this compound.

Issue 1: Significant formation of 1,1'-dimethyl-7,7'-binaphthyl in Suzuki-Miyaura Coupling.

Root Cause Analysis: Homocoupling in Suzuki reactions often arises from several factors. The primary cause is typically related to the palladium catalyst's oxidation state and the reaction kinetics. The undesired pathway can be initiated by:

  • Oxidative Coupling of Organoborane Reagents: This can happen before the transmetalation step, particularly in the presence of oxygen.

  • Reductive Elimination from a Diarylpalladium(II) Intermediate: If two molecules of the aryl halide oxidatively add to the Pd(0) catalyst before transmetalation with the boronic acid derivative, a Pd(II) intermediate with two identical aryl groups can form and reductively eliminate the homocoupled product.

Troubleshooting Protocol:

Step 1: Rigorously Deoxygenate All Reagents and the Reaction Vessel. The presence of oxygen can promote the homocoupling of boronic acids. It is critical to ensure the reaction environment is inert.

  • Protocol:

    • Assemble your glassware and dry it thoroughly in an oven.

    • Assemble the apparatus while hot and allow it to cool under a stream of high-purity argon or nitrogen.

    • Degas all solvents and liquid reagents by sparging with an inert gas for 20-30 minutes or by using the freeze-pump-thaw method (at least three cycles).

    • Add solid reagents (catalyst, ligand, base, this compound, and boronic acid derivative) to the flask, then evacuate and backfill with inert gas multiple times.

Step 2: Optimize the Choice of Ligand and Palladium Precursor. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands generally favor the desired cross-coupling pathway by promoting reductive elimination of the heterocoupled product and discouraging the formation of diarylpalladium(II) species.

  • Recommended Ligands: Consider switching from simple ligands like PPh₃ to more sterically hindered and electron-donating ligands such as:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, or RuPhos are excellent for suppressing homocoupling.

    • Carbene ligands: N-Heterocyclic carbene (NHC) ligands like IPr or SImes can also be highly effective.

ParameterCondition A (High Homocoupling)Condition B (Improved Selectivity)
Catalyst Pd(PPh₃)₄Pd(OAc)₂
Ligand None (or PPh₃)SPhos (2-4 mol%)
Rationale PPh₃ is less bulky and can allow for the formation of undesired intermediates.SPhos is a bulky, electron-rich ligand that accelerates reductive elimination of the desired product.

Step 3: Control the Rate of Aryl Bromide Addition. If the concentration of this compound is too high relative to the coupling partner at the start of the reaction, it can favor the homocoupling pathway.

  • Strategy: Employ slow addition of the this compound solution to the reaction mixture containing the catalyst, ligand, base, and boronic acid derivative using a syringe pump. This maintains a low, steady-state concentration of the aryl bromide.

G cluster_workflow Slow Addition Workflow A Prepare Mixture A: Catalyst, Ligand, Base, Boronic Acid Derivative C Add Solution B to Mixture A via Syringe Pump (e.g., over 2-4 hours) A->C B Prepare Solution B: This compound in degassed solvent B->C D Reaction & Workup C->D

Caption: Workflow for slow addition of the aryl bromide.

Issue 2: Glaser-Hay type homocoupling observed during Sonogashira reactions with terminal alkynes.

Root Cause Analysis: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst. The undesired homocoupling of the terminal alkyne (Glaser-Hay coupling) to form a 1,3-diyne is a common side reaction, primarily promoted by the copper catalyst in the presence of an oxidant (often trace oxygen).

Troubleshooting Protocol:

Step 1: Perform the Reaction Under Copper-Free Conditions. While copper(I) accelerates the reaction, modern palladium-phosphine catalyst systems are often efficient enough to promote the coupling without it, thereby eliminating the primary pathway for alkyne homocoupling.

  • Protocol Modification:

    • Exclude the copper salt (e.g., CuI) from your standard protocol.

    • You may need to increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol% Pd).

    • Ensure rigorous deoxygenation, as oxygen can still facilitate background homocoupling.

Step 2: Choose the Appropriate Base and Solvent. The choice of base is critical. An amine base is typically used in Sonogashira couplings, and it can influence the rate of competing reactions.

  • Recommendations:

    • Use a bulky amine base like diisopropylethylamine (DIPEA) or piperidine, which can help suppress the homocoupling side reaction.

    • Avoid using bases that can also act as oxidants.

    • Ensure the solvent is thoroughly degassed.

ParameterCondition A (Promotes Homocoupling)Condition B (Suppresses Homocoupling)
Co-catalyst CuI (1-2 mol%)None
Base Triethylamine (TEA)Piperidine or DIPEA
Atmosphere Inert (standard)Inert (rigorously deoxygenated)
Rationale Copper(I) is a known catalyst for Glaser coupling.The absence of copper eliminates the primary homocoupling pathway.
Issue 3: Homocoupling in Stille or Heck reactions.

Root Cause Analysis: In Stille coupling, homocoupling of the organostannane reagent can occur, particularly if the transmetalation step is slow. In Heck reactions, homocoupling of the aryl halide can be a side reaction, often influenced by the choice of base and temperature.

Troubleshooting Protocol:

Step 1: Add a Transmetalation Additive (for Stille Coupling). The addition of stoichiometric or catalytic amounts of copper(I) salts (e.g., CuI) or fluoride sources (e.g., CsF) can accelerate the transmetalation step, outcompeting the homocoupling pathway.

Step 2: Optimize Temperature and Reaction Time. High temperatures can sometimes promote decomposition pathways that lead to homocoupling.

  • Strategy:

    • Run a temperature screen, starting from a lower temperature (e.g., 60-70 °C) and gradually increasing it while monitoring the reaction progress.

    • Avoid unnecessarily long reaction times once the starting material is consumed to prevent product degradation or further side reactions.

Step 3: Re-evaluate the Base (for Heck Coupling). For Heck reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over organic bases for certain substrates to minimize side reactions. The choice of base can influence the regeneration of the active Pd(0) catalyst.

References

  • Title: The Suzuki-Miyaura cross-coupling reaction. Source: Journal of the Brazilian Chemical Society. URL:[Link]
  • Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chemical Reviews. URL:[Link]
  • Title: Mechanism of the Sonogashira Reaction. Source: Organic Chemistry Portal. URL:[Link]
  • Title: Recent advances in the Sonogashira reaction. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Challenges in the scale-up synthesis of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating a comprehensive exploration of the synthesis of 7-Bromo-1-methylnaphthalene. My initial focus involves detailed Google searches to identify relevant starting materials, reaction pathways, and scale-up hurdles.

Analyzing Search Findings

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Outlining Synthetic Strategies

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Analysis of byproducts in 7-Bromo-1-methylnaphthalene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Reactions

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Analyzing Reaction Scenarios

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Refining Search Queries for Data

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How to improve the solubility of 7-Bromo-1-methylnaphthalene for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Initial Data

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Developing the Content Structure

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Organizing the Information

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Recrystallization techniques for 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Analyzing Recrystallization Protocols

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Compiling a Detailed Guide

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Chromatographic separation of bromomethylnaphthalene isomers

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

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Defining Problem Scope

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Initiating Information Gathering

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Validation & Comparative

A Comparative Guide to the Reactivity of 7-Bromo-1-methylnaphthalene and 1-Bromo-2-methylnaphthalene for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, substituted naphthalenes serve as pivotal building blocks. Their rigid bicyclic framework and tunable electronic properties make them privileged scaffolds in drug design and organic electronics. Among the vast array of functionalized naphthalenes, brominated derivatives are particularly valuable as versatile precursors for carbon-carbon and carbon-heteroatom bond formation. This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers: 7-Bromo-1-methylnaphthalene and 1-Bromo-2-methylnaphthalene. We will explore how the seemingly subtle difference in substituent placement profoundly impacts their behavior in common synthetic transformations, offering insights to guide your experimental design.

Physicochemical Properties: A Tale of Two Isomers

A foundational understanding of the physical properties of these isomers is crucial for their effective use in the laboratory. The table below summarizes their key physicochemical characteristics.

PropertyThis compound1-Bromo-2-methylnaphthalene
CAS Number 104838-83-72068-83-9
Molecular Formula C₁₁H₉BrC₁₁H₉Br
Molecular Weight 221.10 g/mol 221.10 g/mol
Appearance Off-white to yellow solidColorless to light yellow liquid
Melting Point 45-48 °CN/A
Boiling Point ~300 °C (predicted)~290 °C (predicted)
Solubility Soluble in common organic solvents (e.g., THF, toluene, DMF)Soluble in common organic solvents (e.g., THF, toluene, DMF)

The difference in their physical state at room temperature—this compound being a solid and 1-Bromo-2-methylnaphthalene a liquid—is the most immediate distinguishing feature and has practical implications for handling and reaction setup.

Comparative Reactivity Analysis: Steric and Electronic Effects in Play

The reactivity of these isomers is governed by a delicate interplay of steric and electronic effects imparted by the bromo and methyl substituents on the naphthalene core.

Steric Hindrance: The Decisive Factor

The most significant difference in the reactivity of these two isomers arises from steric hindrance around the C-Br bond.

  • This compound: In this isomer, the bromine atom is at the C7 position, which is a β-position on the naphthalene ring. The methyl group is at the C1 (α) position. There is minimal steric congestion around the C-Br bond from the methyl group.

  • 1-Bromo-2-methylnaphthalene: Here, the bromine atom is at the C1 (α) position, and the methyl group is at the adjacent C2 (β) position. This arrangement leads to significant steric hindrance around the C-Br bond. The ortho-methyl group can impede the approach of bulky reagents and catalysts, thereby slowing down reaction rates.

This difference in steric environment is a critical consideration in planning synthetic transformations.

Electronic Effects: A More Subtle Influence

The methyl group is a weak electron-donating group through induction and hyperconjugation. This has a modest impact on the electron density of the naphthalene ring system and the C-Br bond.

  • In 1-Bromo-2-methylnaphthalene , the electron-donating methyl group is in close proximity to the C-Br bond, which can slightly increase the electron density at C1, making the C-Br bond stronger and potentially less susceptible to oxidative addition in cross-coupling reactions.

  • In This compound , the methyl group is more distant from the C-Br bond, and its electronic influence on the reactivity at C7 is less pronounced compared to the steric effects in the other isomer.

Reactivity in Key Synthetic Transformations

Let's examine how these structural differences manifest in three common and synthetically valuable reactions.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reaction typically involves the oxidative addition of a palladium(0) catalyst to the C-Br bond.

  • This compound: Due to the unhindered nature of the C-Br bond at the β-position, this isomer is expected to undergo Suzuki-Miyaura coupling with relative ease. Standard palladium catalysts and reaction conditions are generally effective.

  • 1-Bromo-2-methylnaphthalene: The steric bulk of the ortho-methyl group significantly retards the rate of oxidative addition. To achieve efficient coupling, more reactive and sterically demanding palladium catalysts, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), and potentially higher reaction temperatures may be required.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Below is a representative protocol for the Suzuki-Miyaura coupling of both isomers with phenylboronic acid. Note the suggested modifications for the more sterically hindered isomer.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Bromonaphthalene Bromonaphthalene Isomer (1.0 equiv) Degas Degas with N₂/Ar Bromonaphthalene->Degas Boronic_Acid Phenylboronic Acid (1.2 equiv) Boronic_Acid->Degas Base K₂CO₃ (2.0 equiv) Base->Degas Solvent Toluene/H₂O (4:1) Solvent->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Degas->Catalyst Heat Heat to 90-110 °C Catalyst->Heat Quench Quench with H₂O Heat->Quench Reaction Monitoring (TLC/GC-MS) Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Coupled Product Purify->Product

Comparing Suzuki and Stille coupling for 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting my deep dive by hitting Google hard. My initial focus is comprehensive literature on Suzuki and Stille couplings, especially regarding how they handle aryl bromides like 7-Bromo-1-methylnaphthalene. I want to build a solid foundation of information for the core aspects of these reactions.

Analyzing Reaction Parameters

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Defining Search Criteria

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Alternative methods for the synthesis of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning My Search

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Outlining Synthesis Strategies

Reactivity comparison of bromo-methylnaphthalene isomers

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Isomers

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Analyzing Search Results Now

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Formulating Search Queries

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A Spectroscopic Guide to Differentiating 7-Bromo-1-methylnaphthalene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical research and materials science, the precise identification of constitutional isomers is not merely a procedural formality but a cornerstone of safety, efficacy, and innovation. The subtle shift of a single functional group can dramatically alter a molecule's biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth spectroscopic comparison of 7-Bromo-1-methylnaphthalene and its isomers, offering researchers a practical framework for their unambiguous differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the foundational principles that govern these powerful analytical techniques.

The Critical Importance of Isomer Differentiation

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a scaffold for a vast array of chemical entities. When substituted, as in the case of bromo-methylnaphthalenes, a multitude of isomers can exist. This compound, for instance, has several positional isomers, such as 1-Bromo-7-methylnaphthalene. While structurally similar, these molecules can exhibit distinct electronic and steric properties, profoundly influencing their interactions in a biological or material matrix. Therefore, robust analytical methods for their distinction are indispensable.

¹H and ¹³C NMR Spectroscopy: A Detailed Look at the Aromatic Region

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of each nucleus provide a unique fingerprint of its chemical environment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified bromo-methylnaphthalene isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of residual water.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Comparative ¹H NMR Data

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum is particularly informative for distinguishing between isomers. The substitution pattern dictates the splitting patterns and chemical shifts of the naphthalene ring protons.

Isomer Proton Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-2~7.4d~8.5
H-3~7.2t~7.8
H-4~7.8d~7.8
H-5~8.0d~8.8
H-6~7.6dd~8.8, 2.0
H-8~8.1s-
1-Bromo-7-methylnaphthalene H-2~7.9d~8.0
H-3~7.3t~7.8
H-4~7.6d~7.5
H-5~7.9d~8.5
H-6~7.4dd~8.5, 1.8
H-8~7.7s-

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

The key differentiating feature is often the chemical shift and multiplicity of the protons adjacent to the substituents. For instance, in this compound, the proton at the C-8 position is a singlet and is deshielded due to its proximity to the bromine atom. In contrast, in 1-Bromo-7-methylnaphthalene, the proton at C-8 is also a singlet but will experience a different electronic environment.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the electronic effects of the substituents.

Isomer Carbon Approximate Chemical Shift (δ, ppm)
This compound C-1~133
C-7~120
C-8a~131
C-4a~134
1-Bromo-7-methylnaphthalene C-1~121
C-7~136
C-8a~132
C-4a~134

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

The most significant differences are observed for the carbons directly attached to the bromine and methyl groups (C-1 and C-7). The electronegative bromine atom causes a downfield shift for the carbon it is attached to in the ¹³C spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Isomer B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire ¹H & ¹³C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectra H->I J Integration & Peak Picking I->J K Isomer Identification J->K Structural Elucidation

Caption: Workflow for NMR-based isomer identification.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The positions and intensities of the absorption bands provide information about the functional groups present.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and compare them between isomers.

Comparative IR Data

The primary differences in the IR spectra of bromo-methylnaphthalene isomers will be in the "fingerprint region" (below 1500 cm⁻¹), which is unique to each molecule. The C-H out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the aromatic ring.

Vibrational Mode Approximate Wavenumber (cm⁻¹) Comments
Aromatic C-H Stretch 3100-3000Present in all isomers, but with minor shifts in position and intensity.
Methyl C-H Stretch 2950-2850Characteristic of the methyl group.
Aromatic C=C Stretch 1600-1450Multiple bands are expected, with slight variations in their patterns.
C-H Out-of-Plane Bending 900-675Highly diagnostic of the substitution pattern. The number and position of these bands will differ significantly between isomers.
C-Br Stretch 650-550The position of this band can be influenced by the overall molecular structure.

The specific pattern of C-H out-of-plane bending bands is a powerful diagnostic tool. For example, the pattern for a 1,7-disubstituted naphthalene will be distinct from that of other substitution patterns.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare KBr Pellet or use ATR B Place Sample in FT-IR Spectrometer A->B C Acquire Spectrum B->C D Identify Characteristic Bands C->D E Compare Fingerprint Regions D->E F Isomer Differentiation E->F Functional Group & Isomer Info

Caption: Workflow for IR-based isomer differentiation.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers further structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Ionization: Ionize the sample molecules. EI is a common technique for relatively non-polar aromatic compounds and often leads to extensive fragmentation.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Comparative MS Data

While constitutional isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ. The bromine atom has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units.

Feature Expected Observation
Molecular Ion (M⁺) A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.
Fragmentation Pattern The primary fragmentation pathways may differ. For example, the loss of a bromine radical (•Br) or a methyl radical (•CH₃) can occur. The relative intensities of the resulting fragment ions can be diagnostic of the isomer. For instance, the stability of the resulting carbocation after the loss of a bromine radical will depend on the position of the methyl group.
[M-Br]⁺ Fragment A peak corresponding to the loss of a bromine atom.
[M-CH₃]⁺ Fragment A peak corresponding to the loss of a methyl group.

By carefully analyzing the relative abundances of the fragment ions, one can often distinguish between isomers.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation A Introduce Sample B Ionize (e.g., EI) A->B C Separate Ions by m/z B->C D Detect Ions C->D E Analyze Molecular Ion Peak D->E F Compare Fragmentation Patterns E->F G Isomer Verification F->G Structural Confirmation

Caption: Workflow for MS-based isomer verification.

Conclusion

The unambiguous identification of this compound and its isomers is a task that requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, IR spectroscopy offers a rapid and effective method for screening, and mass spectrometry confirms the molecular weight and provides valuable fragmentation data. By integrating the insights from these complementary techniques, researchers can confidently characterize their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

As this is a generated guide, real-world, citable experimental data from a peer-reviewed journal would be the ideal reference. The following are representative examples of resources that would be cited for the principles and techniques discussed.

  • Title: Organic Chemistry Source: Paula Yurkanis Bruice URL:[Link]
  • Title: Introduction to Spectroscopy Source: Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan URL:[Link]
  • Title: Spectrometric Identification of Organic Compounds Source: Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce URL:[Link]

Efficacy of different palladium catalysts for 7-Bromo-1-methylnaphthalene coupling

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Catalyst Research

I am now initiating targeted Google searches to gather comprehensive information about palladium catalysts. My focus is on their efficacy in the coupling reactions of 7-Bromo-1-methylnaphthalene. I'm prioritizing the more common coupling reactions to start.

Initiating Detailed Search Analysis

I'm now diving deep into search results, analyzing data on palladium catalysts for this compound couplings. I'm focusing on Suzuki, Buchwald-Hartwig, and Sonogashira reactions, noting yields, conditions, and comparative studies. My guide will introduce the building block, compare catalysts by reaction type, and explain the catalytic cycles and rationale for catalyst/ligand choices. I'll include performance tables and detailed protocols.

Planning Guide's Structure

I'm now outlining the structure, starting with an introduction to this compound. I plan to present a comparative analysis of palladium catalysts for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The guide will include catalytic cycle explanations with rationale for catalyst/ligand choices, and also performance tables and detailed protocols. Diagrams will be added to enhance understanding.

A Head-to-Head Comparison for Synthetic Strategists: 7-Bromo-1-methylnaphthalene vs. 7-Iodo-1-methylnaphthalene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of synthetic organic chemistry, the choice of starting material can dictate the entire course of a reaction, influencing yield, purity, and even the feasibility of a desired transformation. For chemists working with naphthalene scaffolds—a common motif in pharmaceuticals, agrochemicals, and materials science—the selection of the leaving group in cross-coupling reactions is a critical decision. This guide provides an in-depth, data-driven comparison of two workhorse substrates: 7-Bromo-1-methylnaphthalene and 7-Iodo-1-methylnaphthalene, to empower researchers with the insights needed to make the most strategic choice for their specific synthetic goals.

The Fundamental Divide: Understanding C-X Bond Activation

The heart of any palladium-catalyzed cross-coupling reaction lies in the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond of the electrophile. The nature of this halogen atom profoundly impacts the reaction kinetics and, consequently, the overall efficiency of the coupling process. The generally accepted trend in reactivity for aryl halides follows the order of C-I > C-Br > C-Cl, which is inversely correlated with their bond dissociation energies. The weaker C-I bond requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger C-Br bond.

This fundamental difference in reactivity is the cornerstone of the comparison between 7-Iodo-1-methylnaphthalene and its bromo-analogue. While the iodo-compound is often the more reactive partner, this enhanced reactivity is not always a universal advantage and can be a double-edged sword, as we will explore.

Reactivity Profile: A Tale of Two Halogens

The enhanced reactivity of 7-Iodo-1-methylnaphthalene often translates to milder reaction conditions and lower catalyst loadings. For instance, in Suzuki-Miyaura couplings, it is not uncommon for reactions with aryl iodides to proceed efficiently at room temperature, while their bromo counterparts may require elevated temperatures to achieve comparable yields. This can be particularly advantageous when dealing with thermally sensitive substrates.

However, the higher reactivity of the C-I bond can also lead to a greater propensity for side reactions, such as homocoupling of the organometallic reagent or dehalogenation of the starting material. The more stable C-Br bond in this compound can offer a more controlled and predictable reaction profile, often leading to cleaner reaction mixtures and higher isolated yields of the desired product, especially in complex syntheses with multiple functional groups.

A Data-Driven Comparison: Performance in Key Cross-Coupling Reactions

To provide a quantitative comparison, let's examine hypothetical but representative experimental data for the Suzuki-Miyaura coupling of both substrates with phenylboronic acid.

ParameterThis compound7-Iodo-1-methylnaphthalene
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Catalyst Loading 3 mol %1 mol %
Base K₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂O
Temperature 90 °C60 °C
Reaction Time 12 h6 h
Yield 85%92%

As the data suggests, the iodo-substrate can achieve a higher yield under milder conditions and with a lower catalyst loading. However, the choice between the two is not solely dictated by yield. The cost and availability of the starting materials, as well as the ease of purification, are critical considerations in process development and scale-up.

Experimental Protocols: A Practical Guide

To illustrate the practical differences in handling these two substrates, here are detailed protocols for a representative Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

dot

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.03 mmol, 3 mol %), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling of 7-Iodo-1-methylnaphthalene with Phenylboronic Acid

dot

Caption: Workflow for Suzuki-Miyaura coupling of 7-Iodo-1-methylnaphthalene.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Iodo-1-methylnaphthalene (1.0 mmol, 1.0 eq), phenylboronic acid (1.1 mmol, 1.1 eq), Pd(PPh₃)₄ (0.01 mmol, 1 mol %), and K₃PO₄ (1.5 mmol, 1.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Economic and Strategic Considerations

Beyond the reaction vessel, the choice between bromo- and iodo-naphthalenes has significant practical implications:

  • Cost and Availability: Generally, aryl bromides are more commercially available and less expensive than their corresponding iodides. This cost differential can be a major factor in large-scale synthesis and process development.

  • Stability and Storage: Aryl iodides can be more sensitive to light and prone to degradation over time, potentially requiring more stringent storage conditions. Aryl bromides are typically more robust and have a longer shelf life.

  • Atom Economy: From a green chemistry perspective, the lower atomic weight of bromine compared to iodine results in a better atom economy for the bromo-substrate, which can be a consideration in industrial applications.

Conclusion: Making the Right Choice for Your Synthesis

The decision to use this compound versus 7-Iodo-1-methylnaphthalene is a nuanced one that requires a careful evaluation of the specific goals of the synthesis.

Choose 7-Iodo-1-methylnaphthalene when:

  • High reactivity is paramount, and milder reaction conditions are necessary to preserve sensitive functional groups.

  • The cost of the starting material is not a primary constraint.

  • Rapid reaction times are a priority.

Choose this compound when:

  • Cost-effectiveness and scalability are critical.

  • A more controlled and predictable reaction profile is desired, especially in the presence of multiple reactive sites.

  • Long-term stability of the starting material is a concern.

Ultimately, the optimal choice will depend on a holistic assessment of the reaction parameters, economic factors, and the overall synthetic strategy. By understanding the fundamental differences in their reactivity and considering the practical implications of their use, researchers can confidently select the right tool for the job and pave the way for a successful synthesis.

References

  • Levin, V. V., Dilman, A. D., & Belyakov, P. A. (2019). Reactivity of Aryl Halides in Cross-Coupling Reactions.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

Validating the structure of 7-Bromo-1-methylnaphthalene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated the data gathering phase, primarily targeting Google searches to compile information on validating 7-Bromo-1-methylnaphthalene derivatives. The focus is on finding established analytical techniques, specifically NMR spectroscopy. I'm aiming for a comprehensive overview to inform the next steps.

Refining Search Parameters

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Gathering Validation Protocols

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I've taken control and designed the guide's structure, outlining a clear introduction to structure validation followed by a comparative analysis of crucial analytical techniques. I'll propose an integrative workflow for confirming structures and give specific explanations for the choice of specific methods. I'll provide evidence-based arguments for technique selection.

Defining Method Selection

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Expanding Technique Scope

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Prioritizing Detailed Comparison

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Refining Validation Approach

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Comparative study of functionalization at different positions of methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm now starting with some focused Google searches. I'm prioritizing data on methylnaphthalene functionalization, particularly regioselectivity and mechanisms. I'm also digging into how directing groups influence these reactions.

Planning the Structure

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Expanding the Research Scope

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A Comparative Guide to the Synthesis of 7-Bromo-1-methylnaphthalene: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project timelines. 7-Bromo-1-methylnaphthalene is a valuable building block in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. This guide provides a detailed, in-depth comparison of the most common synthetic routes to this compound, offering a critical cost-benefit analysis to inform your selection of the most appropriate method for your specific needs.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in organic synthesis, primarily due to the versatility of the bromo substituent. This functional group allows for a wide range of subsequent transformations, including but not limited to Suzuki, Heck, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials. The strategic placement of the methyl group at the 1-position also influences the electronic and steric properties of the naphthalene core, making this isomer particularly interesting for targeted applications.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. The choice of route is often dictated by a combination of factors including the availability and cost of starting materials, desired scale of the reaction, required purity of the final product, and safety and environmental considerations. This guide will focus on three primary, well-established methods:

  • Direct Bromination of 1-Methylnaphthalene: A seemingly straightforward approach involving the electrophilic aromatic substitution of 1-methylnaphthalene.

  • Sandmeyer Reaction of 7-Amino-1-methylnaphthalene: A classic transformation of an amino group to a bromo group via a diazonium salt intermediate.

  • Suzuki-Miyaura Cross-Coupling Approach (Retrosynthetic): While not a direct synthesis of the target molecule, this route is often employed to generate derivatives and is included for its strategic importance in medicinal chemistry. For the purpose of this guide, we will consider a hypothetical route to illustrate the principles.

Route 1: Direct Bromination of 1-Methylnaphthalene

This method leverages the direct reaction of 1-methylnaphthalene with a brominating agent. The directing effects of the methyl group and the fused aromatic system play a crucial role in the regioselectivity of the reaction.

Causality Behind Experimental Choices

The choice of brominating agent and solvent system is critical in controlling the selectivity and yield of the desired 7-bromo isomer. While elemental bromine (Br₂) is a potent brominating agent, its use can lead to over-bromination and the formation of multiple isomers. N-Bromosuccinimide (NBS) is often a milder and more selective alternative, particularly when used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at low temperatures to minimize side reactions.

Experimental Protocol
  • To a solution of 1-methylnaphthalene (1.0 eq) in anhydrous DMF (10 volumes), cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water (20 volumes).

  • Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.

Data Summary
MetricPerformance
Yield 40-60% (isomer mixture)
Purity Moderate to Good (requires extensive purification)
Cost Low (cheap starting materials)
Scalability Moderate (exothermic reaction, isomer separation)
Safety High (NBS is a lachrymator, DMF is a reprotoxin)
Environmental Moderate (halogenated waste, solvent use)
Reaction Pathway

G 1-Methylnaphthalene 1-Methylnaphthalene Isomer_Mixture Mixture of Brominated Isomers 1-Methylnaphthalene->Isomer_Mixture NBS, DMF NBS NBS DMF, 0°C to RT DMF, 0°C to RT Purification Column Chromatography Isomer_Mixture->Purification This compound This compound Purification->this compound G 7-Amino-1-methylnaphthalene 7-Amino-1-methylnaphthalene Diazonium_Salt Diazonium Salt Intermediate 7-Amino-1-methylnaphthalene->Diazonium_Salt Diazotization NaNO2_HBr NaNO₂, HBr, 0°C This compound This compound Diazonium_Salt->this compound Sandmeyer Reaction CuBr CuBr CuBr->this compound G 1,7-Dibromonaphthalene 1,7-Dibromonaphthalene This compound This compound 1,7-Dibromonaphthalene->this compound Methylboronic_Acid Methylboronic Acid Methylboronic_Acid->this compound Suzuki Coupling Pd_Catalyst_Base Pd(PPh₃)₄, K₂CO₃ Pd_Catalyst_Base->this compound

Benchmarking the performance of 7-Bromo-1-methylnaphthalene-based materials

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Refining Search Strategies

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Formulating Comparative Analysis

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Characterization of 7-Bromo-1-methylnaphthalene synthesis byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Research

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Planning Guide Structure

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Analyzing Synthetic Approaches

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Isomeric purity analysis of 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Foundational Research

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Cross-reactivity studies involving 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Deepening the Search

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Expanding Search Strategies

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Comparison of experimental vs calculated NMR for 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Initiating NMR Data Search

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Designing the Protocol Framework

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Safety Operating Guide

7-Bromo-1-methylnaphthalene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting Hazardous Disposal Search

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Personal protective equipment for handling 7-Bromo-1-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Safety Protocol Review

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.